molecular formula C16H22N2O2 B166789 (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER CAS No. 134052-62-3

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER

Cat. No.: B166789
CAS No.: 134052-62-3
M. Wt: 274.36 g/mol
InChI Key: NFYQZRCMOMKICY-YJNKXOJESA-N
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Description

The compound (1R,2S,3S,5S)-3-(4-amino-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a tropane derivative characterized by its bicyclic structure (8-azabicyclo[3.2.1]octane core) with stereospecific substitutions. Key features include:

  • Stereochemistry: The 1R,2S,3S,5S configuration ensures precise spatial orientation of substituents, critical for receptor interactions .
  • Substituents: A 4-aminophenyl group at position 3, a methyl group on the nitrogen (8-methyl), and a methyl ester at position 2. These groups influence solubility, metabolic stability, and binding affinity .
  • Applications: Primarily used in neuroscience research due to structural similarity to cocaine analogs, which target monoamine transporters .

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYQZRCMOMKICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563678
Record name Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134052-62-3
Record name Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : Methyl esters are more metabolically labile than ethyl esters, impacting bioavailability .

Receptor Binding and Selectivity

  • Target Compound: Demonstrates high affinity for serotonin and dopamine transporters (SERT/DAT), with IC₅₀ values in the nanomolar range, similar to cocaine analogs .
  • 4-Chlorophenyl Analog: Shows reduced DAT/SERT selectivity compared to the 4-aminophenyl variant, likely due to decreased hydrogen bonding .
  • 4-Iodophenyl Derivative : Used in radiolabeling studies (e.g., [¹²⁵I]-RTI 55) for imaging dopamine transporters, leveraging iodine’s radiochemical properties .

Antibacterial Activity

  • Derivatives with 4-chlorophenyl and phenylamino groups (e.g., ) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 16–32 µg/mL), suggesting substituent-dependent efficacy.

Methodological Considerations in Comparative Studies

  • Cross-Reactivity: Immunoassays for the target compound may cross-react with 4-chlorophenyl or 4-iodophenyl analogs due to structural similarity, necessitating high-selectivity antibody formats .
  • Similarity Indexing : Tanimoto coefficient analyses (e.g., ) reveal >70% similarity between the target compound and cocaine derivatives, supporting its use in neurotransmitter research.

Biological Activity

(1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex bicyclic structure that may interact with various biological targets, particularly in the context of inflammatory processes and pain management.

  • Molecular Formula : C16H22N2O2
  • Molar Mass : 274.36 g/mol
  • CAS Number : 134052-62-3

The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is involved in the degradation of endogenous fatty acids, such as palmitoylethanolamide (PEA), which possess anti-inflammatory properties. By inhibiting NAAA, the compound helps maintain higher levels of PEA, thus prolonging its analgesic and anti-inflammatory effects .

In Vitro Studies

Research has demonstrated that (1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester exhibits significant inhibitory activity against NAAA:

  • IC50 Values : The compound's IC50 for human NAAA has been reported in the low nanomolar range (e.g., 0.042 μM), indicating potent inhibition .

Selectivity Profile

The compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with minimal inhibition observed at higher concentrations (25% and 34% inhibition at 30 μM for FAAH and AC respectively) . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Study 1: Anti-inflammatory Effects

In a study exploring the anti-inflammatory potential of NAAA inhibitors, it was found that treatment with (1R,2S,3S,5S)-3-(4-Aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester led to a significant reduction in inflammatory markers in animal models of inflammation. The sustained elevation of PEA levels correlated with decreased pain responses and inflammation severity.

Case Study 2: Pain Management

Another investigation assessed the compound's efficacy in chronic pain models. Results indicated that administration significantly alleviated pain symptoms compared to control groups, further supporting its potential as a therapeutic agent for chronic pain conditions.

Data Summary Table

Property Value
Molecular FormulaC16H22N2O2
Molar Mass274.36 g/mol
CAS Number134052-62-3
IC50 (NAAA)0.042 μM
FAAH Inhibition at 30 μM25%
AC Inhibition at 30 μM34%

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